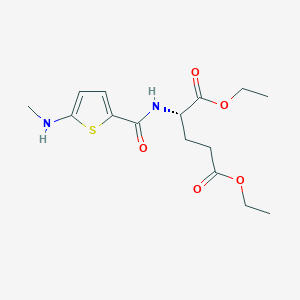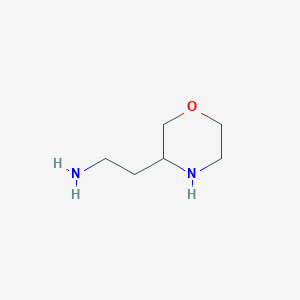
1-(3-Amino-4-methylphenyl)propan-1-one
Overview
Description
1-(3-Amino-4-methylphenyl)propan-1-one, also known as AMPP or 4-methyl-3-aminophenylpropan-1-one, is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, crystalline solid with a pungent odor and a melting point of approximately 105°C. AMPP is a versatile compound that has been used in a variety of laboratory experiments, including those involving biochemistry and physiology.
Scientific Research Applications
1-(3-Amino-4-methylphenyl)propan-1-one has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been used to study the effects of drugs on the central nervous system. Additionally, 1-(3-Amino-4-methylphenyl)propan-1-one has been used to study the effects of drugs on the cardiovascular system and the effects of drugs on the immune system.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylphenyl)propan-1-one is not fully understood. However, it is believed that 1-(3-Amino-4-methylphenyl)propan-1-one is metabolized by cytochrome P450 enzymes, which are involved in the metabolism of drugs. These enzymes convert 1-(3-Amino-4-methylphenyl)propan-1-one into other compounds, which can then be further metabolized or excreted from the body. Additionally, 1-(3-Amino-4-methylphenyl)propan-1-one has been shown to interact with other proteins and enzymes, which can affect its metabolism and/or its effects on the body.
Biochemical and Physiological Effects
1-(3-Amino-4-methylphenyl)propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of drugs, as well as the activity of enzymes and proteins involved in drug metabolism. Additionally, 1-(3-Amino-4-methylphenyl)propan-1-one has been shown to have effects on the central nervous system, the cardiovascular system, and the immune system. It has also been shown to affect the release of hormones and neurotransmitters, as well as the activity of ion channels.
Advantages and Limitations for Lab Experiments
The use of 1-(3-Amino-4-methylphenyl)propan-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to obtain and easy to synthesize. Additionally, 1-(3-Amino-4-methylphenyl)propan-1-one is a versatile compound that can be used for a variety of research applications. However, there are also some limitations to using 1-(3-Amino-4-methylphenyl)propan-1-one in laboratory experiments. For example, it can be difficult to control the concentration of 1-(3-Amino-4-methylphenyl)propan-1-one in a solution, and it can be difficult to accurately measure its effects on the body.
Future Directions
The potential future directions for 1-(3-Amino-4-methylphenyl)propan-1-one are numerous. Its use in laboratory experiments could be expanded to include the study of other enzymes and proteins involved in drug metabolism, as well as the study of other physiological and biochemical effects. Additionally, 1-(3-Amino-4-methylphenyl)propan-1-one could be used to develop new drugs or to improve existing drugs. Finally, 1-(3-Amino-4-methylphenyl)propan-1-one could be used to study the effects of drugs on the environment.
Synthesis Methods
1-(3-Amino-4-methylphenyl)propan-1-one can be synthesized via a number of different methods. One of the most common methods involves the reaction of 4-methyl-3-nitrophenol with sodium borohydride, which yields a mixture of 4-methyl-3-nitrophenylpropan-1-one and 4-methyl-3-aminophenylpropan-1-one. The mixture is then heated and the desired product, 4-methyl-3-aminophenylpropan-1-one, is isolated. Another method involves the reaction of 4-methyl-3-nitrophenol with sodium hydroxide, which yields 4-methyl-3-aminophenylpropan-1-one.
properties
IUPAC Name |
1-(3-amino-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAELGKTYNVGTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281826 | |
| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-methylphenyl)propan-1-one | |
CAS RN |
103028-85-9 | |
| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Amino-4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)

![N-[amino(phenoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B109078.png)










